Epi Lovastatin-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

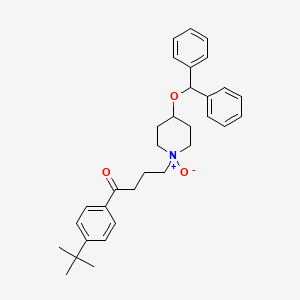

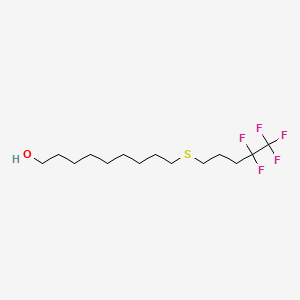

Epi Lovastatin-d3 is a labelled analogue of Epi Lovastatin, which is an impurity of Lovastatin . It is available for purchase from various suppliers .

Synthesis Analysis

Lovastatin, the parent compound of this compound, is formed from dihydromonacolin L (DML), which is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC). A full DML synthesis comprises 8 polyketide synthetic cycles with about 35 steps .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, a study on Lovastatin showed that it has a melting point at 445 K and thermal stability up to 535 K .Physical and Chemical Properties Analysis

This compound has a molecular weight of 448.6 g/mol . Further physical and chemical properties specific to this compound were not found in the search results.Scientific Research Applications

Pharmacodynamic Properties and Therapeutic Applications

Lovastatin and its derivatives, including Epi Lovastatin-d3, have been the subject of extensive research due to their potent ability to inhibit HMG-CoA reductase, the enzyme crucial for cholesterol synthesis in the liver. This inhibition leads to a decrease in cholesterol synthesis, an increase in LDL receptor activity, and, consequently, a reduction in plasma cholesterol levels. This mechanism of action is pivotal for understanding the therapeutic applications of statins in managing hyperlipidemia and preventing cardiovascular diseases (Henwood & Heel, 1988; Grundy, 1988).

Biotechnological Production and Genetic Approaches

The biotechnological production of statins like Lovastatin involves various fungal species and has been a key area of research. The optimization of production processes and the use of genetic engineering to enhance statin production are significant for pharmaceutical manufacturing. This research not only enhances our understanding of the biosynthesis of these compounds but also aims to improve the efficiency and yield of statin production, making these drugs more accessible for therapeutic use (Neto et al., 2019).

Statins in Lung Inflammation and Particulate Matter Clearance

Recent studies have explored the role of statins, including Lovastatin, in reducing lung inflammation and aiding in the clearance of particulate matter from lung tissues. This application is particularly relevant in the context of chronic obstructive pulmonary disease (COPD) and other airway diseases, where statins' anti-inflammatory properties could offer new therapeutic strategies (Young & Hopkins, 2013).

Mechanism of Action

Target of Action

Epi Lovastatin-d3, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . It catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in cholesterol biosynthesis .

Mode of Action

This compound acts as a competitive inhibitor of HMG-CoA reductase . By binding to the enzyme, it prevents the conversion of HMG-CoA to mevalonic acid, thereby inhibiting the production of cholesterol . This results in a decrease in hepatic cholesterol concentrations, which stimulates the upregulation of hepatic low-density lipoprotein (LDL) receptors, increasing hepatic uptake of LDL .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway , which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . The reduction in cholesterol synthesis leads to an increase in the expression of LDL receptors on the surface of liver cells, enhancing the clearance of LDL from the bloodstream .

Pharmacokinetics

This could lead to significant interactions with other drugs metabolized by the same enzymes

Result of Action

The primary result of this compound’s action is a reduction in LDL cholesterol levels . This is beneficial in managing abnormal lipid levels and lowering the risk of cardiovascular disease . Additionally, statins have been shown to have anti-inflammatory effects, potentially influencing the NLRP3 inflammasome and Toll-Like Receptor pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications metabolized by the same CYP3A4 isoenzymes could affect its metabolism and efficacy . Furthermore, the compound’s action could be influenced by the patient’s liver function, as statins primarily act in the liver . More research is needed to fully understand how environmental factors influence the action of this compound.

Future Directions

While specific future directions for Epi Lovastatin-d3 were not found, statins in general have been shown to have pleiotropic effects with potential novel applications in the future . The pleiotropic benefits of statins in cardiovascular diseases that are independent of their lipid-lowering effects have been well documented .

Biochemical Analysis

Biochemical Properties

Epi Lovastatin-d3, like other statins, plays a significant role in biochemical reactions, particularly in the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme reductase (HMG-CoA), a key enzyme in the cholesterol biosynthesis pathway . This interaction with HMG-CoA reductase is crucial in controlling the production of cholesterol in the body .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to exert inhibitory effects on the NLRP3 inflammasome and Toll-Like Receptor pathways, which play a role in inflammation and immune response . This suggests that this compound may influence cell function by modulating these signaling pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to HMG-CoA reductase, thereby inhibiting the conversion of HMG-CoA to mevalonate, the rate-limiting step in cholesterol biosynthesis . This interaction at the molecular level leads to a decrease in cholesterol production.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, studies have shown that the cholesterol-lowering effects of this compound can be seen after several days of treatment . Furthermore, this compound has been found to be stable, with no significant degradation observed over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For example, studies in rabbits have shown that this compound can significantly lower plasma cholesterol levels, with the effect being dose-dependent .

Metabolic Pathways

This compound is involved in the cholesterol biosynthesis pathway, where it interacts with the enzyme HMG-CoA reductase . By inhibiting this enzyme, this compound disrupts the conversion of HMG-CoA to mevalonate, thereby reducing the production of cholesterol.

Properties

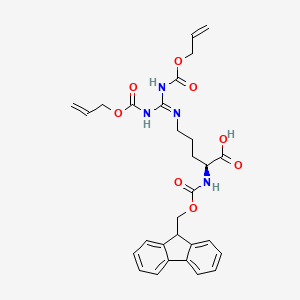

| { "Design of the Synthesis Pathway": "The synthesis pathway for Epi Lovastatin-d3 involves the modification of Lovastatin, a cholesterol-lowering drug, by introducing three deuterium atoms at specific positions in the molecule. This can be achieved through a series of chemical reactions that involve protecting and deprotecting functional groups, as well as introducing deuterium atoms using deuterated reagents and catalysts.", "Starting Materials": [ "Lovastatin", "Deuterated reagents and catalysts" ], "Reaction": [ "Protection of hydroxyl groups using TBDMS", "Introduction of deuterium atoms using deuterated reagents and catalysts", "Deprotection of TBDMS groups using TBAF", "Isolation and purification of Epi Lovastatin-d3" ] } | |

CAS No. |

1330264-51-1 |

Molecular Formula |

C24H36O5 |

Molecular Weight |

407.565 |

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2R)-2-(trideuteriomethyl)butanoate |

InChI |

InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15+,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |

InChI Key |

PCZOHLXUXFIOCF-VWOIVJJTSA-N |

SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Synonyms |

(2R)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3,7-_x000B_dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; Epilovastatin-d3; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)

![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)

![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)